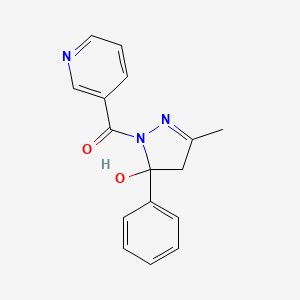![molecular formula C29H28O4 B4935638 1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene), commonly known as PBOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics. PBOP is a bisphenol derivative that is synthesized through a multi-step process involving the reaction of phenoxybenzene with pentane diol, followed by etherification.
作用機序
The mechanism of action of PBOP is not yet fully understood. However, studies have shown that PBOP can interact with various biological molecules, including proteins, enzymes, and DNA. These interactions can lead to changes in the structure and function of these molecules, which can have significant biological effects.
Biochemical and Physiological Effects
PBOP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBOP can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. PBOP has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
PBOP has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, PBOP also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on PBOP. One area of interest is the development of PBOP-based materials for use in various applications, such as electronics, catalysis, and biomedical devices. Another area of interest is the investigation of the biological effects of PBOP, including its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to understand the mechanism of action of PBOP and its interactions with biological molecules.
合成法
PBOP synthesis involves a multi-step process that starts with the reaction of phenoxybenzene with pentane diol in the presence of a catalyst. The resulting product is then subjected to etherification to obtain PBOP. The synthesis of PBOP is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
PBOP has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, PBOP has been used as a building block for the synthesis of various polymers and copolymers. These materials have shown promising properties, such as high thermal stability, mechanical strength, and resistance to chemical degradation.
In the field of electronics, PBOP has been used as a dielectric material in the fabrication of thin-film transistors and organic light-emitting diodes. PBOP-based materials have shown excellent dielectric properties, such as high capacitance and low dielectric loss, which make them ideal for use in these applications.
特性
IUPAC Name |
1-phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-4-12-24(13-5-1)32-28-18-10-16-26(22-28)30-20-8-3-9-21-31-27-17-11-19-29(23-27)33-25-14-6-2-7-15-25/h1-2,4-7,10-19,22-23H,3,8-9,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVQMBJXDEENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)

![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)

![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)